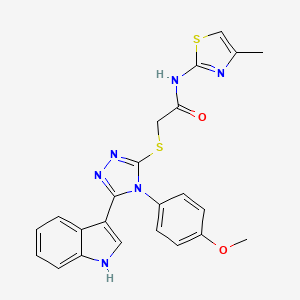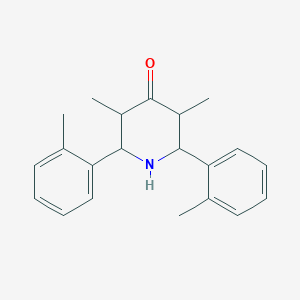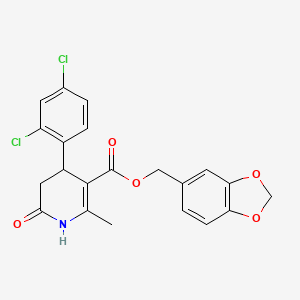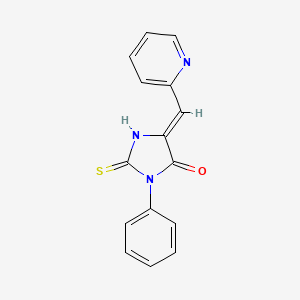![molecular formula C13H16N4OS2 B11430857 1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea](/img/structure/B11430857.png)
1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 3,5-dimethylphenyl group and a 3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea typically involves the following steps:
Formation of 3-(ethylsulfanyl)-1,2,4-thiadiazole: This intermediate is synthesized by reacting ethyl mercaptan with thiosemicarbazide under acidic conditions, followed by cyclization.
Coupling with 3,5-dimethylphenyl isocyanate: The intermediate 3-(ethylsulfanyl)-1,2,4-thiadiazole is then reacted with 3,5-dimethylphenyl isocyanate in the presence of a suitable base, such as triethylamine, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and the ethylsulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-3-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]urea: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-(3,5-Dimethylphenyl)-3-[3-(propylsulfanyl)-1,2,4-thiadiazol-5-yl]urea: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: 1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea is unique due to the specific combination of the 3,5-dimethylphenyl group and the 3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N4OS2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C13H16N4OS2/c1-4-19-13-16-12(20-17-13)15-11(18)14-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,14,15,16,17,18) |
InChI Key |
ZKSDVCQTSGEKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NSC(=N1)NC(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11430798.png)
![8-(2,3-dimethoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430801.png)
![(2E)-2-(2-fluorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430817.png)
![N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B11430818.png)
![8-(3-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430822.png)
![ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B11430829.png)
![N-[1-(4-Ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B11430834.png)
![(2Z)-N-[4-(acetylsulfamoyl)phenyl]-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enamide](/img/structure/B11430835.png)
![3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11430838.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11430844.png)

